molecular formula C23H28N2O B1674418 Iferanserin CAS No. 58754-46-4

Iferanserin

Katalognummer: B1674418
CAS-Nummer: 58754-46-4
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: UXIPFQUBOVWAQW-UEBLJOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Iferanserin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen.

Analyse Chemischer Reaktionen

Iferanserin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

    Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

    Substitution: Nucleophile Substitutionsreaktionen können insbesondere an den aromatischen Ringen auftreten, unter Verwendung von Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Treatment of Hemorrhoidal Disease

Iferanserin's most notable application is in the treatment of hemorrhoidal disease. Clinical studies have demonstrated its effectiveness in reducing symptoms such as bleeding and itching associated with this condition.

Clinical Trial Insights :

  • A Phase IIb study evaluated the efficacy and tolerability of a 10 mg intra-anal ointment applied twice daily for 14 days. Results indicated significant reductions in patient-reported severity of daily bleeding and itching compared to placebo, starting from day one for bleeding and day two for itching .
  • In physician assessments, this compound was associated with reduced bleeding frequency by day 14 compared to placebo, demonstrating its potential as a viable treatment option for symptomatic internal hemorrhoids .

Potential Applications in Other Gastrointestinal Disorders

Beyond hemorrhoids, there is ongoing research into this compound's utility in other gastrointestinal conditions where serotonin plays a critical role. These may include:

  • Irritable Bowel Syndrome : Given its mechanism of action on serotonin receptors, this compound may help alleviate symptoms associated with this disorder.
  • Functional Gastrointestinal Disorders : Further studies are needed to explore its effects on various functional disorders that involve serotonin dysregulation.

Biologische Aktivität

Iferanserin, a selective serotonin receptor antagonist, primarily targets the 5-HT2A receptor and has been investigated for its potential therapeutic applications, particularly in the treatment of internal hemorrhoid disease (HD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in clinical studies, and relevant case studies.

This compound exhibits a strong affinity for the 5-HT2A receptor, which is involved in various physiological processes, including vasoconstriction and platelet aggregation. Notably, this compound does not cross the blood-brain barrier under normal dosing conditions, allowing it to act primarily in peripheral tissues. This selectivity is advantageous for targeting conditions like hemorrhoids without central nervous system side effects.

  • Selective Targeting : this compound selectively antagonizes 5-HT2A receptors with minimal impact on other serotonin receptors (5-HT1), dopamine, or adrenergic receptors .
  • Peripheral Effects : The compound is particularly effective on human colonic venous 5-HT2A receptors, which play a crucial role in the pathophysiology of hemorrhoids by mediating vasoconstriction and platelet aggregation .

Phase IIb Study Findings

A pivotal Phase IIb clinical trial evaluated the efficacy and tolerability of this compound administered as an intra-anal ointment (10 mg twice daily) over 14 days in patients with Goligher grade I, II, and III hemorrhoids. Key findings from this study include:

  • Patient Demographics : The study enrolled 121 patients (mean age 52.7 years; predominantly male).
  • Symptom Reduction : Patients receiving this compound reported significantly lower severity ratings for bleeding and itching compared to placebo from day 1 and day 2, respectively (P < 0.05)【4】.
  • Physician Assessments : There was a notable reduction in bleeding frequency by day 14 among those treated with this compound compared to the placebo group (P < 0.05).
  • Adverse Events : The treatment was well-tolerated with mild and infrequent adverse events, indicating a favorable safety profile【4】.

Phase III Study Outcomes

Despite promising Phase II results, a subsequent Phase III study involving 603 patients did not meet its primary or secondary endpoints regarding bleeding cessation and symptom relief. This unexpected outcome led to the discontinuation of further development for this compound by Ventrus Biosciences【5】.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Hemorrhoid Treatment :
    • A patient cohort treated with this compound reported significant improvements in symptoms such as bleeding and itching.
    • Follow-up assessments indicated sustained relief over a period post-treatment【4】.
  • Comparative Effectiveness :
    • A comparative analysis against standard treatments highlighted this compound's potential advantages in terms of symptom management and reduced invasiveness compared to traditional therapies【3】【4】.

Summary of Key Findings

Study TypeSample SizeTreatment DurationKey Outcomes
Phase IIb12114 daysSignificant reduction in bleeding & itching (P < 0.05)
Phase III603Not specifiedFailed to meet primary endpoints
Case StudiesVariesVariesPositive symptom management reported

Eigenschaften

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIPFQUBOVWAQW-UEBLJOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Record name Iferanserin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Iferanserin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030346
Record name Iferanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58754-46-4, 951155-17-2
Record name Iferanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iferanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iferanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iferanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFERANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iferanserin
Reactant of Route 2
Reactant of Route 2
Iferanserin
Reactant of Route 3
Reactant of Route 3
Iferanserin
Reactant of Route 4
Reactant of Route 4
Iferanserin
Reactant of Route 5
Iferanserin
Reactant of Route 6
Reactant of Route 6
Iferanserin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.